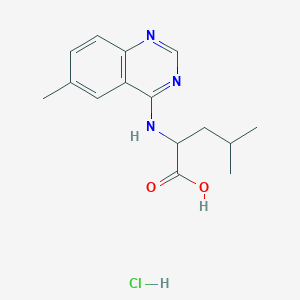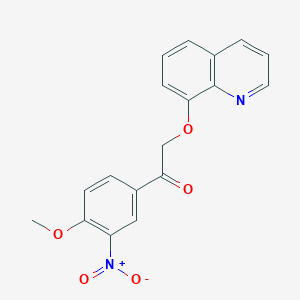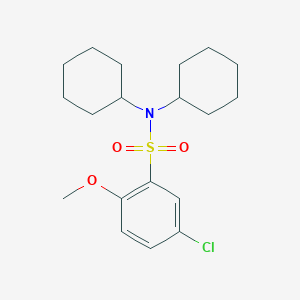
N-(6-methyl-4-quinazolinyl)leucine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-4-quinazolinyl)leucine hydrochloride, also known as ML7, is a small molecule inhibitor of myosin light chain kinase (MLCK). It is commonly used in scientific research to study the role of MLCK in various cellular processes.
作用机制
N-(6-methyl-4-quinazolinyl)leucine hydrochloride inhibits MLCK activity by binding to the ATP-binding site on the kinase domain, thereby preventing ATP from binding and inhibiting the phosphorylation of myosin light chain. This leads to a decrease in actomyosin contractility and subsequent inhibition of cellular processes that require actomyosin contractility, such as cell migration and cytokinesis.
Biochemical and Physiological Effects:
N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, cytokinesis, and smooth muscle contraction. It has also been shown to induce apoptosis in cancer cells, possibly through its effects on cytoskeletal dynamics. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to modulate the activity of ion channels and transporters, including the Na+/H+ exchanger and the Na+/K+ ATPase.
实验室实验的优点和局限性
One advantage of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride in lab experiments is its specificity for MLCK, which allows for the selective inhibition of actomyosin contractility without affecting other cellular processes. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has a relatively low molecular weight and can be easily synthesized or purchased from commercial sources. However, one limitation of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride is its potential off-target effects on other kinases or ATP-binding proteins. Additionally, the effects of N-(6-methyl-4-quinazolinyl)leucine hydrochloride on cellular processes may vary depending on the cell type or experimental conditions.
未来方向
There are several future directions for research involving N-(6-methyl-4-quinazolinyl)leucine hydrochloride, including the development of more potent and selective inhibitors of MLCK, the characterization of MLCK isoforms and their role in cellular processes, and the identification of downstream effectors of MLCK signaling. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride may have potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disease, and further research is needed to explore these possibilities.
合成方法
N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be synthesized using a variety of methods, including the reaction of 6-methylquinazoline-4-carboxylic acid with leucine methyl ester hydrochloride in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods involve the use of N-methylmorpholine (NMM) or triethylamine (TEA) as catalysts. The purity of N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be improved through recrystallization or chromatography.
科学研究应用
N-(6-methyl-4-quinazolinyl)leucine hydrochloride is primarily used as a tool compound in scientific research to study the role of MLCK in various cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. It has been shown to inhibit MLCK activity in a dose-dependent manner, leading to decreased phosphorylation of myosin light chain and subsequent inhibition of actomyosin contractility. N-(6-methyl-4-quinazolinyl)leucine hydrochloride has also been used to study the role of MLCK in cell division, as well as the regulation of cytoskeletal dynamics.
属性
IUPAC Name |
4-methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-9(2)6-13(15(19)20)18-14-11-7-10(3)4-5-12(11)16-8-17-14;/h4-5,7-9,13H,6H2,1-3H3,(H,19,20)(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUFENHOZCKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CC(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)


![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)



![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)
![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)